molecular formula C7H12NOS+ B12980528 Thiazolium, 5-(2-hydroxyethyl)-3,4-dimethyl- CAS No. 54379-31-6

Thiazolium, 5-(2-hydroxyethyl)-3,4-dimethyl-

Cat. No.: B12980528
CAS No.: 54379-31-6
M. Wt: 158.24 g/mol
InChI Key: VHDCMFVSARZDNW-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium is a heterocyclic organic compound that features a thiazole ring substituted with a hydroxyethyl group at the 5-position and two methyl groups at the 3- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium typically involves the reaction of 2-bromoethanol with 3,4-dimethylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or carboxylates are employed in the presence of a suitable base.

Major Products

    Oxidation: 5-(2-Carboxyethyl)-3,4-dimethylthiazol-3-ium

    Reduction: 5-(2-Hydroxyethyl)-3,4-dimethyl-2,3-dihydrothiazole

    Substitution: 5-(2-Alkoxyethyl)-3,4-dimethylthiazol-3-ium or 5-(2-Carboxyethyl)-3,4-dimethylthiazol-3-ium esters

Scientific Research Applications

5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydroxyethyl)-4-methylthiazole
  • 5-(2-Hydroxyethyl)-2-methylthiazole
  • 5-(2-Hydroxyethyl)-3-methylthiazole

Uniqueness

5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium is unique due to the presence of two methyl groups at the 3- and 4-positions of the thiazole ring. This substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12NOS/c1-6-7(3-4-9)10-5-8(6)2/h5,9H,3-4H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDCMFVSARZDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12NOS+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392331
Record name Thiazolium, 5-(2-hydroxyethyl)-3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54379-31-6
Record name Thiazolium, 5-(2-hydroxyethyl)-3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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